1-Azido-3-(methylsulfanyl)benzene
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Overview
Description
1-Azido-3-(methylsulfanyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a methylsulfanyl group (-SCH₃) attached to a benzene ring
Mechanism of Action
Target of Action
Azides are known to be highly reactive and versatile in chemistry, often used in reactions such as the copper (i)-catalyzed huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
Mode of Action
The mode of action of 1-Azido-3-(methylsulfanyl)benzene involves the reactivity of the azide group. Azides can be reduced to amines by reaction with tin hydrides . The azido group can also undergo reactions such as free-radical bromination . In a specific reaction, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .
Biochemical Pathways
The azide group’s reactivity can influence various chemical reactions and pathways, including the formation of amines and amine derivatives .
Result of Action
The result of the action of this compound depends on the specific reaction it is involved in. For instance, in the reduction of azides, the result is the formation of amines or amine derivatives . In the case of free-radical bromination, the result is the formation of N-bromoglycosylimine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-(methylsulfanyl)benzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated benzene derivative with sodium azide (NaN₃) to introduce the azido group. The methylsulfanyl group can be introduced via a thiolation reaction using a suitable thiol reagent .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Sodium azide (NaN₃) is often used for introducing the azido group.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted benzene derivatives.
Scientific Research Applications
1-Azido-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Azido-4-(methylsulfanyl)benzene
- 1-Azido-2-(methylsulfanyl)benzene
- 1-Azido-3-(ethylsulfanyl)benzene
Uniqueness: The combination of these functional groups provides a distinct set of chemical properties that can be exploited in various synthetic and research contexts .
Properties
IUPAC Name |
1-azido-3-methylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZGRGQYZPNPSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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